molecular formula C14H19NO4 B10822285 (R)-2-Hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide CAS No. 1147883-03-1

(R)-2-Hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

Cat. No.: B10822285
CAS No.: 1147883-03-1
M. Wt: 265.30 g/mol
InChI Key: BAANPNDZFYBQIB-CQSZACIVSA-N
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Preparation Methods

The synthetic routes and reaction conditions for EPI-589 involve the preparation of the quinone derivative through a series of chemical reactions. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized under controlled laboratory conditions to ensure its purity and efficacy .

Chemical Reactions Analysis

EPI-589 undergoes various types of chemical reactions, primarily involving redox reactions. The reduced form of EPI-589 exhibits hydroxyl radical scavenging activities, while the oxidized form does not. In cellular models, EPI-589 protects cells from oxidative stress induced by reagents such as buthionine sulfoximine and ferric citrate . The major products formed from these reactions include reduced and oxidized forms of the compound, which play a crucial role in its neuroprotective effects .

Scientific Research Applications

EPI-589 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study redox reactions and oxidative stress mechanisms. In biology and medicine, EPI-589 is being explored for its potential therapeutic effects in treating neurodegenerative diseases such as ALS and Parkinson’s disease. It has shown promise in clinical trials for improving biomarkers of neuroinflammation and slowing disease progression . Additionally, EPI-589’s high blood-brain barrier permeability makes it a valuable compound for studying central nervous system disorders .

Mechanism of Action

EPI-589 exerts its effects by targeting oxidoreductase enzymes, which are responsible for transferring electrons between molecules. This process is critical in energy regulation, inflammation, and programmed cell death. By enhancing the antioxidant defense mechanisms and reducing oxidative stress, EPI-589 helps protect neurons from damage and supports cellular energy metabolism . The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

EPI-589 is unique in its high potency and redox-active properties compared to other similar compounds. Some similar compounds include riluzole and edaravone, which are also used in the treatment of ALS. EPI-589 has shown superior efficacy in preclinical and clinical studies, particularly in its ability to improve biomarkers of neuroinflammation and slow disease progression . Its high blood-brain barrier permeability and potent antioxidant activities set it apart from other neuroprotective agents .

Properties

CAS No.

1147883-03-1

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(2R)-2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C14H19NO4/c1-7-8(2)12(17)10(9(3)11(7)16)5-6-14(4,19)13(15)18/h19H,5-6H2,1-4H3,(H2,15,18)/t14-/m1/s1

InChI Key

BAANPNDZFYBQIB-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@](C)(C(=O)N)O)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(C(=O)N)O)C

Origin of Product

United States

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